Cas no 84822-50-4 (4-ethoxy-2-methylphenol)

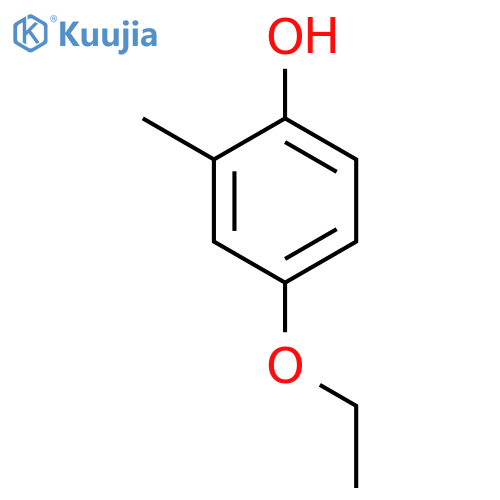

4-ethoxy-2-methylphenol structure

商品名:4-ethoxy-2-methylphenol

4-ethoxy-2-methylphenol 化学的及び物理的性質

名前と識別子

-

- Phenol, 4-ethoxy-2-methyl-

- 4-ethoxy-2-methylphenol

- 4-Ethoxy-2-methyl-phenol

- SCHEMBL3720970

- 2-Methyl-4-ethoxyphenol

- MFCD24715102

- 84822-50-4

- DTXSID50607543

- E92906

- EN300-1865925

-

- MDL: MFCD24715102

- インチ: 1S/C9H12O2/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6,10H,3H2,1-2H3

- InChIKey: OQXIJGPDWSLQPF-UHFFFAOYSA-N

- ほほえんだ: O(CC)C1=CC=C(C(C)=C1)O

計算された属性

- せいみつぶんしりょう: 152.083729621g/mol

- どういたいしつりょう: 152.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

4-ethoxy-2-methylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR957503-1g |

4-Ethoxy-2-methyl-phenol |

84822-50-4 | 95% | 1g |

£435.00 | 2025-02-20 | |

| Enamine | EN300-1865925-0.1g |

4-ethoxy-2-methylphenol |

84822-50-4 | 95% | 0.1g |

$156.0 | 2023-09-18 | |

| abcr | AB518222-500mg |

4-Ethoxy-2-methylphenol; . |

84822-50-4 | 500mg |

€415.70 | 2023-09-02 | ||

| abcr | AB518222-250mg |

4-Ethoxy-2-methylphenol; . |

84822-50-4 | 250mg |

€303.10 | 2024-07-21 | ||

| 1PlusChem | 1P004XJX-250mg |

Phenol, 4-ethoxy-2-methyl- |

84822-50-4 | 95% | 250mg |

$322.00 | 2025-02-21 | |

| A2B Chem LLC | AC29309-10g |

4-Ethoxy-2-methyl-phenol |

84822-50-4 | 95% | 10g |

$3126.00 | 2024-04-19 | |

| Cooke Chemical | LN7105457-1g |

84822-50-4 | 4-Ethoxy-2-methylphenol | 1g |

RMB 1904.00 | 2025-02-20 | ||

| abcr | AB518222-500 mg |

4-Ethoxy-2-methylphenol |

84822-50-4 | 500MG |

€390.40 | 2022-08-31 | ||

| abcr | AB518222-1g |

4-Ethoxy-2-methylphenol; . |

84822-50-4 | 1g |

€552.90 | 2024-07-21 | ||

| Enamine | EN300-1865925-0.5g |

4-ethoxy-2-methylphenol |

84822-50-4 | 95% | 0.5g |

$352.0 | 2023-09-18 |

4-ethoxy-2-methylphenol 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

84822-50-4 (4-ethoxy-2-methylphenol) 関連製品

- 6972-63-0(Benzene,1,3-diethoxy-2-methyl-)

- 41901-72-8(2 5-DIETHOXYTOLUENE 97)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:84822-50-4)4-ethoxy-2-methylphenol

清らかである:99%

はかる:1g

価格 ($):311.0